2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine
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Overview
Description
2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is a heterocyclic compound that features a triazole ring fused with a pyridazine ring. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities, including antimicrobial, antiviral, and anticancer properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 6-chloro-3-(propan-2-ylsulfanyl)pyridazine with 2-aminopyridine in the presence of a base such as potassium carbonate. The reaction is carried out in a polar solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for efficient large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Potassium carbonate in DMF or DMSO as a solvent.
Major Products Formed
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted pyridazine derivatives.
Scientific Research Applications
2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor, particularly targeting kinases and other proteins involved in cell signaling.
Medicine: Explored for its antimicrobial, antiviral, and anticancer properties. It has shown promise in preclinical studies as a potential therapeutic agent.
Industry: Utilized in the development of new materials with specific electronic or photonic properties
Mechanism of Action
The mechanism of action of 2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine involves its interaction with molecular targets such as enzymes and receptors. It can inhibit the activity of certain kinases by binding to their active sites, thereby disrupting cell signaling pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
[1,2,4]Triazolo[4,3-a]quinoxaline: Known for its antiviral and antimicrobial activities.
[1,2,4]Triazolo[4,3-b]pyridazine derivatives: These compounds are studied for their potential as BRD4 bromodomain inhibitors.
Uniqueness
2-[6-(propan-2-ylsulfanyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]pyridine is unique due to its specific substitution pattern, which imparts distinct pharmacological properties. Its isopropylsulfanyl group enhances its lipophilicity, potentially improving its bioavailability and cellular uptake compared to other similar compounds .
Properties
IUPAC Name |
6-propan-2-ylsulfanyl-3-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5S/c1-9(2)19-12-7-6-11-15-16-13(18(11)17-12)10-5-3-4-8-14-10/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDYVLEVLNGGWHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)SC1=NN2C(=NN=C2C3=CC=CC=N3)C=C1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
271.34 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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